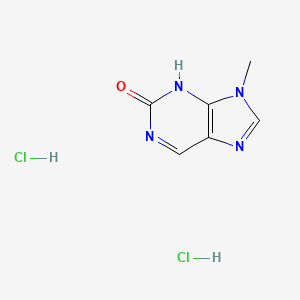

![molecular formula C8H11NO3 B2387383 Methyl 2-oxo-3-azabicyclo[3.1.1]heptane-1-carboxylate CAS No. 1628783-91-4](/img/structure/B2387383.png)

Methyl 2-oxo-3-azabicyclo[3.1.1]heptane-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Methyl 2-oxo-3-azabicyclo[3.1.1]heptane-1-carboxylate” is a chemical compound with the CAS Number: 1628783-91-4 . It has a molecular weight of 169.18 . Its physical form is solid .

Synthesis Analysis

A general approach to 3-azabicyclo-[3.1.1]heptanes by reduction of spirocyclic oxetanyl nitriles was developed . The mechanism, scope, and scalability of this transformation were studied . The core was incorporated into the structure of the antihistamine drug Rupatidine instead of the pyridine ring, which led to a dramatic improvement in physicochemical properties .Molecular Structure Analysis

The InChI code for “Methyl 2-oxo-3-azabicyclo[3.1.1]heptane-1-carboxylate” is 1S/C8H11NO3/c1-12-7(11)8-2-5(3-8)4-9-6(8)10/h5H,2-4H2,1H3,(H,9,10) .Physical And Chemical Properties Analysis

“Methyl 2-oxo-3-azabicyclo[3.1.1]heptane-1-carboxylate” is a solid substance .Aplicaciones Científicas De Investigación

Synthesis Techniques

Methyl 2-oxo-3-azabicyclo[3.1.1]heptane-1-carboxylate and its derivatives have been utilized in various synthesis techniques. For instance, Mollet et al. (2012) demonstrated a stereoselective synthesis of bicyclic tetrahydrofuran-fused β-lactams, which could be converted into methyl cis-3-aminotetrahydrofuran-2-carboxylates, suggesting a methodology for drug design (Mollet, D’hooghe, & Kimpe, 2012). Similarly, Onogi et al. (2012) reported the microwave-assisted synthesis of methyl 7-aza-5-hydroxybicyclo[2.2.1]heptane-2-carboxylate, showcasing a stereoselective substitution reaction (Onogi, Higashibayashi, & Sakurai, 2012).

Structural and Chemical Analysis

Several studies have focused on the structural and chemical properties of methyl 2-oxo-3-azabicyclo[3.1.1]heptane-1-carboxylate derivatives. For example, Molchanov et al. (2003) explored the reaction of substituted methyl triazabicyclooctene-carboxylates with iodinating agents, leading to the formation of methyl 6-iodo-3-azabicyclohexane-carboxylates (Molchanov, Stepakov, Boitsov, Kopf, & Kostikov, 2003). Guideri and Ponticelli (2012) isolated and characterized methyl 3-oxo-3-thia-2-azabicyclohept-5-en-2-carboxylates, providing insights into their chemical behavior (Guideri & Ponticelli, 2012).

Medicinal Chemistry Applications

In the realm of medicinal chemistry, these compounds have shown potential. Singh and Micetich (2003) discussed the antitumor activity of 4-oxa-1-azabicycloheptan-7-one derivatives, highlighting their structure-activity relationship (Singh & Micetich, 2003). Kou et al. (2017) synthesized novel morpholine amino acids derived from this chemical class, suggesting their use in modulating drug candidates' properties (Kou, Zhu, Liu, Shen, Wu, & Hu, 2017).

Safety and Hazards

Propiedades

IUPAC Name |

methyl 2-oxo-3-azabicyclo[3.1.1]heptane-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3/c1-12-7(11)8-2-5(3-8)4-9-6(8)10/h5H,2-4H2,1H3,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEGCJUISTCIAGN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C12CC(C1)CNC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-oxo-3-azabicyclo[3.1.1]heptane-1-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2387301.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2387303.png)

![3-benzyl-2-(isobutylthio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2387305.png)

![2-[(methoxyimino)methyl]-N~1~,N~3~-bis(3-methylphenyl)malonamide](/img/structure/B2387306.png)

![2-{[6-Oxo-1-phenyl-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]sulfanyl}acetic acid](/img/structure/B2387310.png)

![(E)-3-(5-(benzo[d]thiazol-2-yl)furan-2-yl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile](/img/structure/B2387311.png)

![1,3-bis((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B2387313.png)

![2-(5-(4-ethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2387315.png)

![[2-(Ethoxymethyl)phenyl]methanamine](/img/structure/B2387320.png)

![[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-(2-chloropyridin-3-yl)methanone](/img/structure/B2387322.png)